6-Bromo-7-chloro-8-fluoroquinoline is a synthetic compound belonging to the quinoline class of heterocyclic compounds, which are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its chemical formula is and it possesses a molecular weight of approximately 251.49 g/mol. The compound is identified by the CAS Number 1375069-04-7, indicating its unique chemical identity in databases and literature .
6-Bromo-7-chloro-8-fluoroquinoline is classified under fluorinated quinolines, which are known for their diverse applications in pharmaceuticals, particularly as antibacterial and anticancer agents. The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure enhances its reactivity and biological activity compared to non-halogenated analogs . The compound is primarily sourced from specialized chemical suppliers like Sigma-Aldrich, which provides detailed product specifications and safety data sheets for researchers .
The synthesis of 6-bromo-7-chloro-8-fluoroquinoline typically involves multi-step reactions. One common approach includes:
Technical details regarding specific reaction conditions (e.g., temperature, solvent systems) can vary based on the chosen synthetic pathway .
The molecular structure of 6-bromo-7-chloro-8-fluoroquinoline features:
6-Bromo-7-chloro-8-fluoroquinoline can undergo various chemical reactions typical for quinolines, including:
Reactions involving this compound often require careful control of reaction conditions (temperature, solvent) to achieve desired yields and selectivity. For example, reactions may utilize polar aprotic solvents to enhance nucleophilicity or electrophilicity depending on the desired transformation .
The mechanism of action for compounds like 6-bromo-7-chloro-8-fluoroquinoline often involves interaction with biological targets such as enzymes or DNA. Specifically, quinolines are known to inhibit bacterial DNA gyrase or topoisomerase IV, crucial enzymes for bacterial replication. This inhibition leads to cell death or growth arrest in susceptible bacterial strains .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm functional groups and structural integrity .
6-Bromo-7-chloro-8-fluoroquinoline has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for potential clinical applications .
Quinolone antibiotics represent a cornerstone in antimicrobial chemotherapy, originating from the serendipitous discovery of nalidixic acid in 1962 during chloroquine synthesis. First-generation quinolones primarily targeted Gram-negative bacteria through inhibition of DNA gyrase (Topoisomerase II), a critical enzyme for DNA supercoiling. The strategic introduction of a fluorine atom at the C-6 position in the 1980s yielded fluoroquinolones, markedly enhancing Gram-positive coverage, tissue penetration, and bioavailability. This breakthrough produced seminal agents like ciprofloxacin and ofloxacin, which became first-line therapeutics for urinary tract, respiratory, and gastrointestinal infections [5] [6].
The structural evolution continued with third- (e.g., levofloxacin) and fourth-generation (e.g., moxifloxacin) variants featuring bulky C-7 substituents (e.g., pyrrolidine or piperazine rings) and C-8 methoxy groups. These modifications strengthened activity against anaerobic bacteria and mitigated resistance development. Crucially, quinolones like moxifloxacin gained recognition as second-line anti-tubercular agents due to their potent activity against Mycobacterium tuberculosis DNA gyrase—the bacterium’s sole type II topoisomerase. This dual utility against both common pathogens and mycobacteria cemented the quinolone scaffold’s therapeutic significance [6] [10].
Table 1: Evolution of Quinolone Antibiotics and Key Structural Innovations
Generation | Representative Examples | Key Structural Features | Spectrum Enhancement |
---|---|---|---|
First | Nalidixic acid, Oxolinic acid | Unsubstituted C-6, C-7 N-heterocycle | Gram-negative bacteria |
Second | Ciprofloxacin, Ofloxacin | C-6 Fluorine, piperazine at C-7 | Expanded Gram-negative, some Gram-positive |
Third | Levofloxacin, Sparfloxacin | C-8 Methoxy/chloro, chiral C-ring | Improved Gram-positive, atypical pathogens |
Fourth | Moxifloxacin, Gatifloxacin | C-8 Methoxy, bicyclic C-7 substituents | Anaerobes, mycobacteria |
Halogen-Substituted | 6-Bromo-7-chloro-8-fluoroquinoline | C-6 Br, C-7 Cl, C-8 F | MDR/XDR mycobacteria (theorized) |
Tuberculosis (TB) remains a devastating global health crisis, with 7.5 million new cases and approximately 1.3 million deaths reported in 2022 alone. The alarming resurgence of multidrug-resistant TB (MDR-TB), defined as resistance to both isoniazid and rifampicin, and extensively drug-resistant TB (XDR-TB), which adds resistance to fluoroquinolones and injectable agents, has drastically limited therapeutic options. MDR-TB necessitates 18–24 months of toxic, costly regimens with cure rates below 60%, while XDR-TB portends even graver outcomes [2] .
Mycobacterial persistence stems from sophisticated physiological adaptations:
The 2012 approval of bedaquiline, an F₁Fₒ-ATP synthase inhibitor, validated OXPHOS machinery as a vulnerable target against both replicating and dormant mycobacteria. However, emerging resistance via atpE mutations underscores the urgency for structurally distinct chemotypes targeting alternative sites within this pathway or complementary systems like mycolic acid transport [2] .
Halogen atoms—fluorine, chlorine, and bromine—play multifaceted roles in optimizing quinolone pharmacodynamics against resistant mycobacteria:
The compound 6-bromo-7-chloro-8-fluoroquinoline (CAS# 1375069-04-7) exemplifies this rational design. Its strategic halogen placement—bromine (C-6) for gyrase affinity, chlorine (C-7) for membrane interaction, and fluorine (C-8) for metabolic stability—may enable dual targeting of DNA gyrase and auxiliary systems like F-ATP synthase or MmpL3. Hybrid quinoline-halogen scaffolds have demonstrated synergistic effects; for instance, pyrazole-quinoline hydrazones with C-6 fluorine exhibit MICs of 12.5 μg/mL against M. tuberculosis by potentially inhibiting cell wall synthesis alongside gyrase [10].
Table 2: Functional Roles of Halogen Substituents in Antimycobacterial Quinolones
Halogen Position | Physicochemical Impact | Biological Consequence | Evidence from Analogs |
---|---|---|---|
C-6 (Bromine) | ↑ Lipophilicity (log P), polar surface area | Enhanced membrane penetration, GyrA halogen bonding | NBTIs with p-Br-phenyl RHS: IC₅₀ = 0.096 μM vs Mtb gyrase [6] |
C-7 (Chlorine) | ↑ Steric bulk, metabolic stability | Resistance to enzymatic hydrolysis, efflux evasion | 7-Chloro-quinolones retain activity against gyrase mutants [9] |
C-8 (Fluorine) | ↓ CYP450 metabolism, electronic effects | Prolonged half-life, improved DNA intercalation | 8-Fluoroquinolones show 3–5× lower MICs vs S. aureus [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7